2,3-dihydro-1H-indene-1-carboximidamide
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Overview
Description
2,3-Dihydro-1H-indene-1-carboximidamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indene-1-carboximidamide typically involves the reaction of indene derivatives with suitable reagents to introduce the carboximidamide group. One common method involves the reaction of 2,3-dihydroindene with cyanamide under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or rhodium complexes, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-indene-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, amines, and substituted indene derivatives. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
2,3-Dihydro-1H-indene-1-carboximidamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . The binding of the compound to these targets can lead to the modulation of cellular processes, such as apoptosis and inflammation .
Comparison with Similar Compounds
- 2-Amino-2,3-dihydro-1H-indene-5-carboxamide
- 2,3-Dihydro-1H-indene-1-carboxamide
- 2,3-Dihydro-1H-indene-1-carboxylic acid
Comparison: Compared to its analogs, 2,3-dihydro-1H-indene-1-carboximidamide exhibits unique chemical reactivity due to the presence of the carboximidamide group. This functional group enhances its ability to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its derivatives have shown higher biological activity in certain assays, highlighting its potential in medicinal chemistry .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2,3-dihydro-1H-indene-1-carboximidamide |
InChI |
InChI=1S/C10H12N2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H3,11,12) |
InChI Key |
SJYSAMQWCVIHCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(=N)N |
Origin of Product |
United States |
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